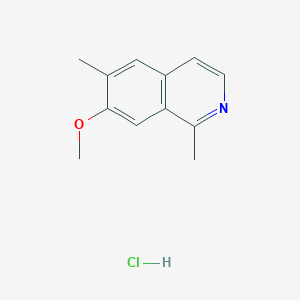
7-Methoxy-1,6-dimethylisoquinoline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1,6-dimethylisoquinoline;hydrochloride is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structural isomers of quinoline . This compound is characterized by the presence of a methoxy group at the 7th position and two methyl groups at the 1st and 6th positions on the isoquinoline ring, with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolines, including 7-Methoxy-1,6-dimethylisoquinoline;hydrochloride, can be achieved through various methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of isoquinolines often involves large-scale synthesis using efficient catalytic processes. For example, a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN efficiently produces densely functionalized isoquinolines . These methods are designed to maximize yield and minimize reaction times, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,6-dimethylisoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: Isoquinolines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinolines to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions can occur at positions with higher electron density.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and copper catalysts, ammonium acetate, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce N-oxides, while reduction reactions yield tetrahydroisoquinolines .
Scientific Research Applications
7-Methoxy-1,6-dimethylisoquinoline;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 7-Methoxy-1,6-dimethylisoquinoline;hydrochloride involves its interaction with molecular targets and pathways. Isoquinolines can intercalate with DNA, inhibiting the progression of enzymes such as topoisomerase II, which relaxes supercoils in DNA . This inhibition can interfere with DNA transcription and replication, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1-methyl-1,2,3,4-tetrahydro-7-isoquinolinol hydrochloride
- 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride
- 5,8-Dimethoxy-1,2,3,4-tetrahydro-4-isoquinolinol hydrochloride
Uniqueness
7-Methoxy-1,6-dimethylisoquinoline;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 7th position and the methyl groups at the 1st and 6th positions can affect its interaction with molecular targets and its overall stability .
Properties
CAS No. |
62993-53-7 |
|---|---|
Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
7-methoxy-1,6-dimethylisoquinoline;hydrochloride |
InChI |
InChI=1S/C12H13NO.ClH/c1-8-6-10-4-5-13-9(2)11(10)7-12(8)14-3;/h4-7H,1-3H3;1H |
InChI Key |
KIDOIAGXAOAOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=NC=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















